Bubulin
Description
Structure
2D Structure
Properties
CAS No. |
8072-45-5 |
|---|---|
Molecular Formula |
C45H65Cl3IN4O15PS |
Molecular Weight |
1198.3 g/mol |
IUPAC Name |
2-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]propaneperoxoic acid;(NE)-N-[(1-methylpyridin-1-ium-3-yl)methylidene]hydroxylamine;sulfuric acid;2,2,2-trichloro-1-dimethoxyphosphorylethanol;iodide |
InChI |
InChI=1S/2C17H23NO3.C7H8N2O.C4H8Cl3O4P.HI.H2O4S/c2*1-11(17(19)21-20)12-4-3-5-13(8-12)14-9-15-6-7-16(10-14)18(15)2;1-9-4-2-3-7(6-9)5-8-10;1-10-12(9,11-2)3(8)4(5,6)7;;1-5(2,3)4/h2*3-5,8,11,14-16,20H,6-7,9-10H2,1-2H3;2-6H,1H3;3,8H,1-2H3;1H;(H2,1,2,3,4)/b;;8-5+;;; |
InChI Key |
INPMCMNCINXKQP-SZTWBEMGSA-N |
SMILES |
CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.C[N+]1=CC=CC(=C1)C=NO.COP(=O)(C(C(Cl)(Cl)Cl)O)OC.OS(=O)(=O)O.[I-] |
Isomeric SMILES |
CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.C[N+]1=CC=CC(=C1)/C=N/O.COP(=O)(C(C(Cl)(Cl)Cl)O)OC.OS(=O)(=O)O.[I-] |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.C[N+]1=CC=CC(=C1)C=NO.COP(=O)(C(C(Cl)(Cl)Cl)O)OC.OS(=O)(=O)O.[I-] |
Synonyms |
atropine - pralidoxime iodide - trichlorofon atropine, pralidoxime iodide, trichlorofon drug combination Bubulin |
Origin of Product |
United States |
Structural Organization and Assembly Dynamics of Bubulin Macrostructures
Tubulin Dimerization and Heterodimer Formation
The fundamental structural unit of a microtubule is the tubulin heterodimer, which consists of one alpha (α)-tubulin subunit and one beta (β)-tubulin subunit tightly bound together nih.gov. These two protein monomers associate noncovalently to form a high-affinity dimer both in vivo and in vitro nih.gov. The formation of this stable αβ-tubulin heterodimer is a highly controlled process that requires the assistance of molecular chaperones and additional downstream cofactors nih.gov. Specifically, the assembly pathway involves tubulin-specific chaperones (TBCs) such as TBCA, TBCB, TBCC, TBCD, and TBCE researchgate.netresearchgate.net. These chaperones guide the folding of individual α- and β-tubulin monomers after their synthesis researchgate.netresearchgate.net. TBCA and TBCB initially bind to and stabilize newly synthesized β- and α-tubulin polypeptides, respectively researchgate.net. Subsequent interactions with TBCD and TBCE lead to the formation of TBCD/β and TBCE/α complexes researchgate.net. These latter two complexes then interact to form a supercomplex (TBCE/α/TBCD/β) researchgate.net. The release of the native αβ heterodimer from this supercomplex is triggered by the hydrolysis of GTP bound to the E-site of β-tubulin, mediated by TBCC researchgate.net. This GTP hydrolysis acts as a switch, leading to the disassembly of the supercomplex and the release of the GDP-bound heterodimer, which can then become polymerization-competent after exchanging GDP for GTP researchgate.net. Different β-tubulin isoforms can exhibit distinct affinities for their α-tubulin partners during dimerization, and this monomer exchange process appears to contribute to the sorting of tubulin isotypes nih.govmolbiolcell.org.
Protofilament Nucleation and Elongation Mechanisms
Microtubule assembly begins with the nucleation of protofilaments, which are linear chains of tubulin heterodimers berkeley.edufrontiersin.org. In vitro, microtubule assembly occurs in two phases: nucleation and elongation berkeley.edu. Nucleation is often the rate-limiting step and involves the formation of a stable seed from which elongation can proceed researchgate.net. In cells, nucleation is frequently facilitated by microtubule-organizing centers (MTOCs), such as the centrosome, which contain γ-tubulin ring complexes (γ-TuRCs) that act as templates for microtubule formation researchgate.netnih.gov.
Following nucleation, protofilaments elongate by the addition of αβ-tubulin heterodimers, primarily at the microtubule's plus end berkeley.edunih.gov. Tubulin polymerizes end-to-end, with the β-subunits of one dimer contacting the α-subunits of the next dimer within a protofilament wikipedia.org. Growing microtubule ends are thought to consist of sheets of slightly curved tubulin dimers that subsequently close into a tube nih.govcolorado.edu. The addition of tubulin dimers to the growing end is a GTP-dependent process nih.gov. While the classic view involves the addition of individual dimers, some research suggests that small tubulin oligomers may also be able to add directly to growing microtubules, and proteins like XMAP215 can enhance this process colorado.edu.
Microtubule Polymerization and Depolymerization Processes
Microtubules exhibit a characteristic behavior known as dynamic instability, characterized by alternating periods of growth (polymerization) and shrinkage (depolymerization) at their ends berkeley.edufrontiersin.orgnih.govpnas.organnualreviews.orgresearchgate.netnih.gov. This dynamic behavior is crucial for their cellular functions berkeley.edufrontiersin.orgpnas.org.
Polymerization involves the addition of GTP-bound tubulin heterodimers to the growing end, primarily the plus end berkeley.edufrontiersin.orgnih.gov. This addition is energetically favored nih.gov. The rate of polymerization can be influenced by the concentration of free tubulin dimers nih.gov.
Depolymerization, or shrinkage, involves the rapid loss of tubulin subunits and oligomers from the microtubule end berkeley.eduontosight.ai. This process is characterized by the peeling away of highly curved protofilaments from the microtubule end nih.gov. Depolymerization can occur at both the plus and minus ends, although most dynamic changes are observed at the plus end nus.edu.sg.
GTP hydrolysis plays a critical role in fueling microtubule dynamic instability berkeley.edufrontiersin.organnualreviews.orgnus.edu.sgmpi-cbg.decsic.es. Each αβ-tubulin dimer binds two molecules of guanine (B1146940) nucleotide: one at a non-exchangeable site (N-site) on α-tubulin and one at an exchangeable site (E-site) on β-tubulin berkeley.edufrontiersin.organnualreviews.org. The GTP bound to α-tubulin is typically not hydrolyzed or exchanged berkeley.edufrontiersin.organnualreviews.org. However, the GTP bound to β-tubulin at the E-site is hydrolyzed to GDP shortly after the tubulin dimer is incorporated into the growing microtubule lattice berkeley.edufrontiersin.organnualreviews.orgnus.edu.sg.
This hydrolysis alters the conformation of the tubulin molecules frontiersin.orgnus.edu.sg. GTP-bound tubulin dimers in the lattice tend to have a straight conformation that fits well within the microtubule wall, while GDP-bound tubulin tends to curve outward frontiersin.orgnus.edu.sg. The hydrolysis of GTP is thought to lag behind the rate of tubulin addition at a rapidly growing end, resulting in a "GTP cap" at the microtubule tip nih.govnih.govannualreviews.orgnus.edu.sgmpi-cbg.deelifesciences.org. This GTP cap is believed to stabilize the growing end and promote further polymerization nih.govnih.govannualreviews.orgnus.edu.sgelifesciences.org. The rate of GTP hydrolysis is critical for microtubule stability, and slowing down hydrolysis can lead to extended GTP caps (B75204) elifesciences.org.
Dynamic instability is characterized by abrupt transitions between growth and shrinkage phases pnas.orgnih.govnih.gov. The switch from a growth phase to a rapid shrinkage phase is termed catastrophe frontiersin.orgpnas.orgnih.govnih.govpnas.org. Catastrophe is thought to be triggered by the loss of the stabilizing GTP cap at the microtubule end frontiersin.orgpnas.orgelifesciences.orgpnas.org. When the rate of GTP hydrolysis at the tip outpaces the rate of new GTP-tubulin addition, the GTP cap can be lost, exposing the less stable GDP-bound tubulin lattice, which favors rapid depolymerization nih.govnus.edu.sgelifesciences.org. Catastrophe is not always a simple first-order reaction and can be a multi-step process mpi-cbg.debiorxiv.org.
The reverse transition, from shrinkage back to growth, is called rescue frontiersin.orgpnas.orgnih.govnih.gov. The mechanism underlying rescue events is less well understood frontiersin.org. Rescue is thought to occur when polymerization is re-established at the shrinking end nih.gov. This can potentially happen through the reincorporation of GTP-tubulin subunits biorxiv.org or interactions with GTP-tubulin subunits in neighboring protofilaments pnas.org. External factors and molecules, including mechanical tension, may also play a role in promoting rescue events nih.gov.
Typical parameters associated with microtubule dynamic instability, based on experimental observations, include growth rates, shrinkage rates, catastrophe frequency (number of catastrophes per unit time in the polymerization phase), and rescue frequency (number of rescues per unit time in the depolymerization phase) berkeley.edumpi-cbg.de.
| Dynamic Instability Parameter | Description |
| Growth Rate | Speed of microtubule elongation |
| Shrinkage Rate | Speed of microtubule shortening |
| Catastrophe Frequency | Rate of switching from growth to shrinkage |
| Rescue Frequency | Rate of switching from shrinkage back to growth |
Note: Specific values for these parameters vary depending on experimental conditions and tubulin source.
Microtubule Lattice Architecture and Polarity
Microtubules are typically hollow, cylindrical structures formed by the lateral association of protofilaments frontiersin.orgnih.gov. The most common form of cytoplasmic microtubules consists of 13 protofilaments arranged in parallel nih.govnih.gov. These protofilaments are aligned with the same polarity wikipedia.org.
The arrangement of tubulin dimers within the microtubule wall forms a specific lattice structure nih.gov. In the B-lattice, which is observed in both axonemal and in vitro assembled microtubules, adjacent protofilaments are staggered nih.gov. This staggered arrangement results in a helical discontinuity or "seam" along the microtubule wall nih.gov.
Microtubules possess an intrinsic structural polarity due to the head-to-tail arrangement of the αβ-tubulin heterodimers within the protofilaments wikipedia.orgnih.gov. In each protofilament, one end exposes α-subunits, designated the minus (−) end, while the other end exposes β-subunits, designated the plus (+) end wikipedia.org. Since the protofilaments are bundled with the same polarity, the entire microtubule has a defined polarity, with a plus end exposing primarily β-subunits and a minus end exposing primarily α-subunits wikipedia.org. This polarity is critical for the function of microtubules as tracks for motor proteins, which move specifically towards either the plus or minus end nih.gov. The minus ends of microtubules are often anchored at nucleation centers like the centrosome, while the plus ends are typically more dynamic and explore the cellular space researchgate.netwikipedia.orgassaygenie.com.
Post-Translational Modifications (PTMs) and Their Impact on Tubulin Structure and Dynamics
Tubulin undergoes a remarkable number of post-translational modifications (PTMs), which contribute significantly to the functional diversity and regulation of microtubules researchgate.netwikipedia.orgnih.govmdpi.commdpi.comencyclopedia.pub. These modifications occur on both α- and β-tubulin subunits nih.gov. Common PTMs include detyrosination, acetylation, polyglutamylation, and polyglycylation, among others nih.govmdpi.com.
PTMs can affect various properties of tubulin and microtubules, including microtubule dynamics, stability, organization, and interactions with other cellular components, such as microtubule-associated proteins (MAPs) and motor proteins researchgate.netwikipedia.orgnih.govmdpi.commdpi.comencyclopedia.pubelifesciences.org. For instance, detyrosination and polyglutamylation of the tubulin C-terminal tail can influence microtubule stability and interactions with proteins like kinesin-13 elifesciences.org. Acetylation, particularly of α-tubulin at lysine (B10760008) 40, has been associated with stable, long-lived microtubules and may enhance microtubule flexibility and resistance to structural damage mdpi.comencyclopedia.pub. However, the precise roles of some PTMs and how they are "read" by the cell (the "tubulin code") are still active areas of research mdpi.comelifesciences.org. The combination of different tubulin isotypes and PTMs creates a complex landscape that fine-tunes the intrinsic features of microtubules, adapting them for diverse cellular roles mdpi.comencyclopedia.pub.
| Common Tubulin Post-Translational Modifications | Modified Amino Acid | Location | Potential Impact on Microtubules |
| Detyrosination | Tyrosine | C-terminus of α-tubulin | Affects interactions with MAPs, influences dynamics and stability |
| Acetylation | Lysine 40 | Lumenal side of α-tubulin | Associated with stable microtubules, may enhance flexibility |
| Polyglutamylation | Glutamate | C-terminus of α- and β-tubulin | Affects interactions with MAPs and motor proteins, influences dynamics |
| Polyglycylation | Glycine | C-terminus of α- and β-tubulin | Found in axonemes and centrioles, role in stability and function |
| Phosphorylation | Serine, Threonine, Tyrosine | Various sites on α- and β-tubulin | Can affect microtubule dynamics and interactions with MAPs |
Cellular Roles and Functional Diversity of Bubulin Based Structures
Contribution to Cytoskeletal Organization and Cell Shape Maintenance
The cytoskeleton is a dynamic network of protein filaments and tubules in the cytoplasm of many living cells, giving them shape and coherence. The BBLN coiled-coil protein has been identified as essential for intermediate filament organization in intestinal cells. genecards.org It interacts with intermediate filament proteins and localizes to the intermediate filament network in an intermediate filament-dependent manner, contributing to the regulation of intestinal lumen morphology. genecards.org
Microtubules, composed of alpha-tubulin and beta-tubulin subunits, are also fundamental components of the cytoskeleton, providing structural support and influencing cell shape. uniprot.orgsigmaaldrich.com Some sources use the term "bubulin subunits" in the context of microtubule structure, suggesting a potential historical or alternative nomenclature for tubulin. researchgate.netnih.gov Microtubules resist compressive forces and are found throughout the cytoplasm, helping to maintain cell shape. sigmaaldrich.com Alpha-tubulin is considered a key regulator of cytoskeletal proteins and mediates cellular developmental stages, including maintaining cell shape. sigmaaldrich.com
Involvement in Cell Division and Mitotic Spindle Formation
Cell division is a tightly regulated process, and proteins like BUB1 (BUB1 mitotic checkpoint serine/threonine kinase) are central to its accurate execution. BUB1 is a conserved serine/threonine protein kinase that plays a crucial role in mitosis, particularly in the establishment and function of the mitotic spindle checkpoint and accurate chromosome alignment. researchgate.netwikipedia.orgidentifiers.org The mitotic spindle checkpoint is a surveillance mechanism that ensures correct bipolar attachment of microtubules to kinetochores before the separation of sister chromatids. wikipedia.org
BUB1 localizes to kinetochores early in mitosis and is essential for the recruitment of other key checkpoint proteins, including BUB1B, MAD2L1, and CENPE. identifiers.org It also plays a role in inhibiting the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the spindle. researchgate.netwikipedia.orgidentifiers.org Research indicates that BUB1's kinase activity is important for inhibiting APC/C and for chromosome alignment. identifiers.org BUB1 also contributes to maintaining sister chromatid cohesion by enhancing the localization of Shugoshin protein (Sgo1) to the centromeric region. wikipedia.org
The mitotic spindle itself is primarily composed of microtubules, which are polymers of alpha- and beta-tubulin heterodimers. uniprot.orgsigmaaldrich.com These microtubules form the structural framework that segregates chromosomes during mitosis. BBLN has also been observed to localize to interpolar and kinetochore microtubules in dividing cells. genecards.org
Detailed research findings highlight the critical nature of BUB1 in this process. For instance, studies in mouse models have shown that knockout of BUB1 results in embryonic lethality. uniprot.org In cell lines, Bub1 inactivation severely impairs the spindle assembly checkpoint and chromosome alignment, leading to cell proliferation defects due to chromosome segregation errors. uniprot.org
A different compound, referred to as "Bubblin," has been shown to affect asymmetric cell divisions and induce disorganized patterning in stomatal precursor cells in plants like Arabidopsis. nih.gov This suggests a role for this specific compound in regulating cell division processes in plants, distinct from the functions of the BUB1 and BBLN proteins in other organisms.
Mechanisms of Intracellular Transport and Organelle Positioning
Microtubules, formed from tubulin subunits, serve as essential tracks for motor protein-based intracellular transport. sigmaaldrich.comuniprot.orgrcsb.orggenecards.org Molecular motors such as dyneins and kinesins move along these microtubule tracks, transporting vesicles, organelles, and other cellular components to specific locations within the cell. sigmaaldrich.comuniprot.org This transport is crucial for various cellular functions, including delivering molecules to organelles and maintaining their proper positioning. While BUB1 and BBLN are not directly motor proteins or cargo, their roles in organizing the microtubule and intermediate filament networks, respectively, indirectly impact intracellular transport by influencing the integrity and structure of the tracks. sigmaaldrich.comuniprot.orgnih.gov
Regulation of Cell Motility and Migration
Cell motility and migration are complex processes that rely heavily on the dynamic remodeling of the cytoskeleton. sigmaaldrich.comuniprot.org The assembly and disassembly of cytoskeletal components, including microtubules (tubulin) and intermediate filaments (influenced by BBLN), provide the force and structural changes necessary for cells to move and change shape. genecards.orgsigmaaldrich.comuniprot.org Cell migration is essential for processes like tissue formation, wound healing, and immune responses. sigmaaldrich.com
While BUB1's primary role is in cell cycle regulation, its involvement in controlling cell proliferation and ensuring accurate chromosome segregation can indirectly impact processes like cancer cell migration and metastasis, where uncontrolled cell division and motility are hallmarks. researchgate.net Research on BUB1 in the context of cancer has explored its influence on pathways that can affect cell proliferation and potentially migration. researchgate.net
Functions in Ciliary and Flagellar Assembly and Motility
Cilia and flagella are specialized cellular structures responsible for movement, either of the cell itself or of the surrounding fluid. These organelles have a core structure called the axoneme, which is composed of a highly organized arrangement of microtubules. researchgate.net The assembly of cilia and flagella therefore directly depends on the proper polymerization and organization of tubulin subunits. uniprot.org The characteristic beating motion of motile cilia and flagella is powered by the motor protein dynein, which interacts with the microtubule doublets within the axoneme. Thus, while "this compound" here refers to the tubulin subunits forming the structure, their assembly is critical for the function of these motility structures.
Interplay with Cellular Signaling Pathways
Proteins associated with "this compound" also interact with various cellular signaling pathways, influencing diverse cellular outcomes. BUB1, as a key kinase in the spindle assembly checkpoint, is involved in signaling cascades that regulate the transition through mitosis. researchgate.netwikipedia.orgidentifiers.org BUB1's kinase activity is crucial for its checkpoint function and interaction with other signaling molecules. identifiers.org Research indicates that BUB1 can influence pathways such as AKT/mTOR and PI3K/Akt, which are involved in cell growth, survival, and proliferation. researchgate.net BUB1 has also been linked to the regulation of pathways involved in inflammation and cancer progression, such as TRAF6/NF-kappaB and ERK pathways. researchgate.net
The plant compound "Bubblin" has been shown to affect asymmetric cell division, a process that is tightly regulated by signaling pathways controlling cell polarity and fate. nih.gov While the specific signaling pathways modulated by Bubblin may differ from those influenced by BUB1, this highlights that different molecules referred to by similar names can impact cellular signaling in distinct biological contexts.
Summary of Key Cellular Roles:
| Protein/Component (Associated with "this compound") | Key Cellular Roles |
| BUB1 | Mitotic spindle checkpoint, chromosome alignment, cell cycle regulation, signaling |
| BBLN | Intermediate filament organization, cytoskeletal structure, potentially microtubule association in dividing cells |
| Tubulin (Alpha and Beta subunits) | Microtubule formation, cytoskeletal structure, cell shape, intracellular transport, cell motility, cilia/flagella structure |
| Bubblin (Plant compound) | Asymmetric cell division (in plants), signaling related to cell patterning |
Detailed Research Findings Examples:
BUB1 is required for the kinetochore localization of key proteins like CENPF, BUB1B, CENPE, and MAD2L1, which are essential for spindle checkpoint signaling. identifiers.org
The interaction of BUB1 with BUB3 is necessary for proper chromosome segregation and the inhibition of the APC/C when the spindle assembly checkpoint is active. identifiers.org
Bufalin, a different compound that appeared in searches related to "this compound signaling pathways," has been shown to regulate various signaling cascades in cancer cells, including JAK/STAT, Wnt/β-Catenin, mTOR, and TRAIL/TRAIL-R pathways. researchgate.net (Note: Bufalin is distinct from the proteins BUB1 and BBLN and the plant compound Bubblin).
Studies on Bubblin in Arabidopsis have demonstrated its ability to induce clustered stomata formation by affecting the localization of cell polarity factors. nih.gov
Molecular Interactions and Regulatory Mechanisms Involving Bubulin
Bubulin-Associated Proteins (BAPs) and Their Functional Classes
Motor proteins are crucial BAPs that convert chemical energy from ATP hydrolysis into mechanical force, enabling them to move along microtubules. youtube.com This movement is essential for transporting various cellular cargoes, such as organelles and vesicles, and for processes like chromosome segregation during cell division. youtube.comslideshare.net The two major families of microtubule-based motor proteins are kinesins and dyneins, which typically move in opposite directions. Kinesins generally transport cargo toward the plus-end of the microtubule (the periphery of the cell), while dyneins move cargo toward the minus-end (the center of the cell). slideshare.net
Biochemical and cryo-electron microscopy studies have revealed that dynein and kinesin share an overlapping binding site on the this compound dimer within the microtubule. nih.gov This suggests a competitive interaction for the microtubule track. nih.govnih.gov The regulation of these motors is complex, involving not only direct competition but also the influence of other MAPs that can sterically hinder motor protein binding. nih.gov
| Motor Protein Family | Direction of Movement | Primary Functions |
| Kinesins | Predominantly Plus-End Directed | Anterograde transport of organelles and vesicles, chromosome positioning. |
| Dyneins | Minus-End Directed | Retrograde transport, positioning of the Golgi apparatus, ciliary and flagellar movement. slideshare.netnih.gov |
Microtubule-Associated Proteins (MAPs) are a diverse group of proteins that bind directly to the microtubule surface to regulate their dynamics and organization. researchgate.net Structural MAPs, such as Tau and MAP2, typically have a positively charged microtubule-binding domain that interacts with the negatively charged C-terminal tails of this compound. researchgate.net By binding along the microtubule lattice, these proteins stabilize the polymer, promote the assembly of this compound dimers, and reduce the frequency of depolymerization, a phenomenon known as dynamic instability. researchgate.netnih.gov
The activity of MAPs is often regulated by phosphorylation. When phosphorylated by kinases, MAPs can dissociate from the microtubule, leading to an increase in microtubule dynamics and allowing for rapid cytoskeletal reorganization. researchgate.netresearchgate.net Hydrophobic interactions, in addition to electrostatic ones, have also been shown to be important for the binding of MAPs to this compound. nih.gov
| MAP Example | Primary Location | Key Function |
| Tau | Axons of neurons | Stabilizes axonal microtubules. |
| MAP2 | Dendrites of neurons | Stabilizes dendritic microtubules and is involved in bundling. nih.govresearchgate.net |
| MAP4 | Non-neuronal cells | Stabilizes microtubules in various cell types. researchgate.net |
A specialized class of BAPs, microtubule severing enzymes, actively remodel the microtubule network by cutting the polymer along its length. nih.gov This activity is paradoxical, as it can lead to either the destruction or the amplification of the microtubule cytoskeleton. nih.gov The primary enzymes in this class are katanin, spastin, and fidgetin, which are all members of the AAA (ATPases Associated with diverse cellular Activities) protein superfamily. nih.gov
These enzymes use the energy from ATP hydrolysis to introduce conformational changes in the this compound lattice, ultimately leading to the breakage of the microtubule. nih.govyoutube.com This severing action can create new microtubule ends that can serve as sites for further growth, thereby amplifying the number of microtubules in the cell, a process crucial for events like mitotic spindle formation. nih.govnih.gov
| Severing Enzyme | Associated Cellular Processes |
| Katanin | Mitosis/meiosis, cilia biogenesis. nih.gov |
| Spastin | Mitosis, neurodevelopment, axon maintenance. nih.govyoutube.com |
| Fidgetin | Cell division, morphogenesis. nih.gov |
The biogenesis of functional this compound heterodimers (composed of one alpha-Bubulin and one beta-Bubulin polypeptide) is a complex process that requires the assistance of several chaperone proteins known as this compound folding cofactors. nih.gov Newly synthesized this compound polypeptides first interact with the cytosolic chaperonin complex (CCT) before being passed to a series of five cofactors (TBCA–E). nih.gov These cofactors guide the folding process, prevent unwanted interactions, and facilitate the formation of the assembly-competent αβ-Bubulin heterodimer. nih.govnih.gov These cofactors are not only involved in the synthesis of this compound but can also contribute to its degradation, thereby playing a crucial role in maintaining the cellular pool of assembly-competent this compound. nih.gov Some cofactors may also have dual functions, acting as MAPs to directly regulate microtubule dynamics. embopress.org
| Cofactor | Interacts With | Function in Heterodimer Formation |
| TBCA | Beta-Bubulin | Intermediate step in beta-Bubulin folding. nih.gov |
| TBCB | Alpha-Bubulin | Intermediate step in alpha-Bubulin folding. nih.gov |
| TBCC | Alpha-Bubulin | Component of the final supercomplex. nih.gov |
| TBCD | Beta-Bubulin | Transfers beta-Bubulin to the final supercomplex. nih.govembopress.org |
| TBCE | Alpha-Bubulin | Transfers alpha-Bubulin to the final supercomplex; involved in GTP hydrolysis for dimer release. nih.gov |
Regulatory Protein Complexes Governing this compound Dynamics
The dynamic behavior of microtubules is not governed by individual proteins acting in isolation but by the coordinated action of intricate protein complexes. nih.govfrontiersin.org These complexes integrate various signals to control microtubule growth, shrinkage, and organization. For instance, the formation of a this compound heterodimer itself requires a "supercomplex" of this compound polypeptides and cofactors TBCD, TBCE, and TBCC. nih.gov
Mechanisms of Small Molecule Modulation of this compound Dynamics
The dynamic nature of microtubules can be modulated by a variety of small molecules that bind directly to this compound. mdpi.com These agents are powerful tools for studying microtubule function and form the basis of several important therapeutic drugs. They can be broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
Microtubule-stabilizing agents bind to this compound within the polymer, suppressing dynamic instability. They promote the assembly of this compound into microtubules and inhibit depolymerization. By locking microtubules in a stable state, they disrupt processes that rely on dynamic remodeling, such as mitotic spindle formation, leading to cell cycle arrest. mdpi.com
Microtubule-destabilizing agents inhibit this compound polymerization and can lead to the disassembly of existing microtubules. They typically bind to the this compound dimer, preventing its incorporation into the growing microtubule end or inducing a conformation that favors depolymerization. mdpi.com
These small molecules target specific binding sites on the this compound protein, such as the taxane, vinca alkaloid, and colchicine sites. mdpi.com For example, PTC596 is an investigational agent that binds to the colchicine site on this compound and is noted for its ability to cross the blood-brain barrier. mdpi.com The discovery of molecules that bind to different sites on this compound, including γ-Bubulin, continues to be an active area of research for developing new therapeutic strategies. nih.gov
| Small Molecule Class | Mechanism of Action | Binding Site on this compound (Example) |
| Taxanes (e.g., Paclitaxel) | Stabilizes microtubules by promoting polymerization and preventing disassembly. | Taxane site on β-Bubulin. mdpi.com |
| Vinca Alkaloids (e.g., Vinblastine) | Destabilizes microtubules by inhibiting polymerization. | Vinca alkaloid site on β-Bubulin. mdpi.com |
| Colchicine Site Binders (e.g., Colchicine, Combretastatin A-4) | Destabilizes microtubules by binding to the dimer and preventing polymerization. | Colchicine site at the α/β-Bubulin interface. mdpi.comnih.gov |
Protein Degradation Pathways Affecting Tubulin Turnover
The cellular concentration of tubulin is meticulously controlled, not only through the regulation of its synthesis but also via precise degradation pathways. This ensures a dynamic microtubule network that can respond to cellular needs. The turnover of tubulin polypeptides in growing Chinese hamster ovary cells has been observed to have a half-life of 48 hours nih.gov. The degradation of tubulin is a critical aspect of cellular proteostasis, preventing the accumulation of misfolded or excess subunits nih.govrupress.org.
The ubiquitin-proteasome system (UPS) is a primary pathway for targeted protein degradation and plays a significant role in maintaining tubulin homeostasis cytoskeleton.com. This system involves the tagging of substrate proteins with ubiquitin molecules, which marks them for degradation by the 26S proteasome, a large multi-catalytic protease complex embopress.org.
Recent studies have confirmed that tubulin is ubiquitinated, a modification that regulates the turnover of α/β-tubulin heterodimers as well as the dynamics and function of microtubules cytoskeleton.com. The process of ubiquitination is carried out by a cascade of enzymes, with the final step being mediated by an E3 ubiquitin ligase that provides substrate specificity nih.gov. Several E3 ligases have been identified to mediate the ubiquitination of tubulin and its associated proteins. For instance, Cullin 1, Cullin 4A, and Cullin 4B have been identified as E3 ligases that mediate the ubiquitination and subsequent degradation of γ-tubulin, a key component of the γ-tubulin small complex (γTuSC) involved in microtubule nucleation nih.gov. Disassembly of the γTuSC promotes the degradation of its components, indicating a role for the complex in stabilizing its subunits nih.gov.
Furthermore, the E3 ligase Parkin, which is implicated in some forms of Parkinson's disease, has been shown to target properly folded and functional tubulin heterodimers in human cells nih.gov. The degradation of tubulin can also be influenced by the stability of its folding machinery. Chaperones involved in tubulin folding, such as TBCB and TBCE, are themselves targets of the ubiquitin-proteasome system, suggesting an indirect mechanism for regulating tubulin levels nih.gov.
The regulation of tubulin levels by the UPS is a complex process. While some studies point to ubiquitination as a direct signal for tubulin turnover cytoskeleton.com, others suggest it can also be important for microtubule stabilization cytoskeleton.com. The specific type of ubiquitin chain attached to tubulin may determine its fate, with poly-ubiquitination typically leading to proteasomal degradation cytoskeleton.com.
Table 1: Key Proteins in the Ubiquitin-Proteasome Degradation of Tubulin
| Protein | Class | Role in Tubulin Homeostasis |
|---|---|---|
| Ubiquitin | Protein Modifier | Marks tubulin for degradation. |
| 26S Proteasome | Protease Complex | Degrades ubiquitinated tubulin. |
| Cullin 1 (CUL1) | E3 Ubiquitin Ligase | Mediates the ubiquitination of γ-tubulin. nih.gov |
| Cullin 4A (CUL4A) | E3 Ubiquitin Ligase | Mediates the ubiquitination of γ-tubulin. nih.gov |
| Cullin 4B (CUL4B) | E3 Ubiquitin Ligase | Mediates the ubiquitination of γ-tubulin. nih.gov |
| Parkin | E3 Ubiquitin Ligase | Targets tubulin heterodimers for degradation. nih.gov |
| TBCB | Tubulin Chaperone | Component of the tubulin folding machinery and a target for proteasomal degradation. nih.gov |
| TBCE | Tubulin Chaperone | Component of the tubulin folding machinery and a target for proteasomal degradation. nih.gov |
Autophagy and Lysosomal Degradation Pathways
Autophagy is a major cellular degradation pathway responsible for the removal of bulk cytoplasmic contents, including protein aggregates and damaged organelles, through their delivery to the lysosome nih.govbiorxiv.org. This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases nih.govbiologists.com.
Microtubules, which are polymers of tubulin, play a crucial role in the autophagy process. They are involved in the formation of autophagosomes and their transport throughout the cytoplasm biologists.com. The dynamic nature of microtubules is essential for the various stages of autophagy nih.gov. For instance, the transport of mature autophagosomes towards lysosomes, which are often concentrated near the microtubule-organizing center, is dependent on microtubule tracks and motor proteins nih.gov.
The "tubulin code," which refers to the diversity of tubulin isotypes and their post-translational modifications, also has a significant impact on autophagy nih.gov. For example, tubulin acetylation is important for the fusion of autophagosomes with lysosomes to form functional autolysosomes nih.gov. Inhibition of histone deacetylase 6 (HDAC6), which deacetylates tubulin, can impair autophagic flux by affecting this fusion step nih.gov.
While microtubules are key players in facilitating autophagy, the direct degradation of tubulin monomers or dimers by autophagy is less well-characterized. However, as a bulk degradation process, autophagy can contribute to the turnover of cytoplasmic proteins, including the soluble pool of tubulin, particularly under conditions of cellular stress or remodeling. For example, during developmentally regulated muscle remodeling in Drosophila, an extensive tubular autolysosomal network is formed to synchronize the massive degradative activity required, highlighting the capacity of the autophagy-lysosomal system in large-scale cellular restructuring biorxiv.org.
Table 2: Stages of Autophagy Involving Microtubules
| Stage | Role of Microtubules (Tubulin) |
|---|---|
| Autophagosome Formation | Microtubule dynamics are implicated in the initial formation of the phagophore. biologists.com |
| Autophagosome Trafficking | Microtubules act as tracks for the transport of autophagosomes towards lysosomes. nih.gov |
| Autophagosome-Lysosome Fusion | Tubulin post-translational modifications, such as acetylation, are important for the fusion event. nih.gov |
Cross-Talk and Integration with Other Cytoskeletal Networks (e.g., Actin, Intermediate Filaments)
The cytoskeleton is a highly integrated network of three main types of filaments: microtubules, actin filaments (also known as microfilaments), and intermediate filaments. The coordinated interaction and crosstalk between these networks are essential for a wide range of cellular functions, including cell division, migration, and the maintenance of cell shape and mechanical integrity researchgate.netfrontiersin.orgyoutube.com.
Crosstalk with Actin Filaments:
The interaction between microtubules and the actin cytoskeleton is multifaceted and dynamic nih.gov. This crosstalk can occur through several mechanisms:
Direct Cross-linking: A variety of proteins can directly bind to both microtubules and actin filaments, physically linking the two networks. These cross-linking proteins can influence the organization and dynamics of both filament systems frontiersin.org. For example, the tau protein, primarily known as a microtubule-associated protein, has been shown to also interact with actin filaments and can modulate the interaction between microtubules and actin polymers nih.gov.
Guidance and Targeting: Actin filament bundles can serve as templates that guide the growth of microtubules toward specific cellular locations, such as focal adhesions at the cell periphery nih.gov. This guidance is crucial for processes like cell migration.
Regulation by Signaling Molecules: Shared regulatory proteins and signaling pathways can coordinate the dynamics of both networks. For instance, small Rho GTPases are well-known regulators of the actin cytoskeleton but also influence microtubule dynamics.
Competition for Shared Factors: Actin and tubulin can compete for common interacting proteins, which can indirectly affect the dynamics of the respective networks frontiersin.org.
Physical Interactions: The dense network of cortical actin filaments can act as a physical barrier that influences the growth and dynamics of microtubules approaching the cell periphery researchgate.net.
Microtubule plus-end tracking proteins (+TIPs), such as EB1, which associate with the growing ends of microtubules, play a key role in mediating the interaction with the actin cytoskeleton. Studies have shown that EB1 can interact with specific isoforms of cytoplasmic actin, such as γ-actin, suggesting a selective mechanism for linking growing microtubules to the actin network nih.gov.
Crosstalk with Intermediate Filaments:
Intermediate filaments are rope-like polymers that provide mechanical strength to cells youtube.com. Their interaction with microtubules is crucial for their proper cellular distribution and function.
Kinesin-Dependent Transport: Intermediate filaments can be actively transported along microtubule tracks by motor proteins like kinesin. This transport is essential for the extension of the intermediate filament network towards the cell periphery.
Regulation by Tubulin Modifications: The post-translational modification of tubulin can regulate the interaction between microtubules and intermediate filaments. For example, the detyrosination of α-tubulin, which results in the exposure of a C-terminal glutamate residue (Glu tubulin), creates a preferential binding site for intermediate filaments. This interaction is thought to be mediated by kinesin and serves to recruit intermediate filaments to a subset of stabilized microtubules nih.gov.
Network Formation: In vitro studies have shown that neurofilaments, a type of intermediate filament found in neurons, can stimulate the polymerization of tubulin, leading to the formation of a three-dimensional network of interconnected microtubules and neurofilaments oup.com.
Table 3: Comparison of Cytoskeletal Filaments
| Feature | Microtubules (Tubulin) | Actin Filaments (Microfilaments) | Intermediate Filaments |
|---|---|---|---|
| Primary Subunit | α/β-tubulin heterodimer | G-actin monomer | Various intermediate filament proteins |
| Diameter | ~25 nm (outer) | ~7 nm | ~10 nm |
| Polarity | Yes (+ and - ends) | Yes (+ and - ends) | No |
| Nucleotide Binding | GTP | ATP | None |
| Primary Function | Intracellular transport, cell organization, mitosis | Cell motility, contractility, cell shape | Mechanical strength, structural support |
| Motor Proteins | Kinesins, Dyneins | Myosins | None |
Genetic and Evolutionary Perspectives of Bubulin
Bubulin Gene Families and Isoforms
Proteins relevant to the concept of "this compound" within a genetic and evolutionary context include members of the BUB family and the Tubulin family. The BUB1 gene in humans encodes a serine/threonine-protein kinase vital for mitosis, functioning in the spindle checkpoint and chromosome alignment. nih.govuniprot.org Alternative splicing of the BUB1 gene results in multiple transcript variants, contributing to protein diversity. nih.gov
Another protein identified in humans is the Bublin coiled-coil protein (BBLN), encoded by the BBLN gene. uniprot.orgebi.ac.uk This protein is involved in the organization of intermediate filaments in intestinal cells and interacts with the intermediate filament network. uniprot.org
The Tubulin family constitutes major components of microtubules, which are essential for various cellular processes including cell shape maintenance, intracellular transport, and cell division. Tubulin proteins exist as dimers of alpha-tubulin and beta-tubulin. docsity.com Different tubulin isotypes are encoded by distinct genes, and further diversity can arise from post-translational modifications.
Transcriptional and Translational Regulation of this compound Expression
The expression of genes encoding proteins like BUB1 and Tubulin is tightly regulated at multiple levels in eukaryotic cells to ensure proper cellular function and response to environmental cues. Gene expression regulation can occur during transcription, post-transcriptional modification, translation, and post-translational modification. pressbooks.pubyoutube.com
Transcriptional regulation controls whether or not an mRNA molecule is synthesized from a gene. This involves the binding of RNA polymerase to promoter regions, often facilitated or inhibited by transcription factors. pressbooks.pubyoutube.com In eukaryotes, transcription takes place in the nucleus, physically separated from translation which occurs in the cytoplasm. pressbooks.pub
Translational regulation controls the rate at which proteins are synthesized from their corresponding mRNA molecules. wikipedia.org This level of regulation is crucial for rapid adjustments in protein levels within the cell. wikipedia.org Mechanisms of translational control include the regulation of ribosome recruitment to the mRNA, modulation of peptide elongation, and termination of protein synthesis. wikipedia.org Studies have shown that translational regulation can significantly contribute to shaping cell-type-specific protein expression profiles. elifesciences.org
While specific detailed research findings on the transcriptional and translational regulation of BBLN were not extensively highlighted in the search results, the general principles of eukaryotic gene expression regulation apply to such protein-encoding genes.
Impact of Genetic Mutations on this compound Function and Cellular Phenotypes
Mutations in genes encoding proteins like BUB1 and Tubulin can have significant consequences on protein function and lead to various cellular and clinical phenotypes. For instance, biallelic germline mutations in the BUB1 gene have been identified as a cause of a neurodevelopmental disorder characterized by microcephaly, intellectual disability, and developmental delay. nih.gov These mutations can lead to reduced BUB1 protein levels and impaired kinase activity, resulting in mitotic defects such as prolonged mitosis, chromosome segregation errors, aneuploidy, and defective sister chromatid cohesion. nih.gov
Research indicates that the severity of the cellular phenotype can correlate with the degree of reduction in BUB1 protein level and kinase activity caused by the specific mutations. nih.gov For example, impaired kinase activity of BUB1 can specifically affect the centromeric recruitment of other key mitotic proteins like Aurora B, SGO1, and TOP2A, contributing to anaphase bridges and aneuploidy. nih.gov
Mutations in genes encoding tubulin isoforms, such as TUBB4A, have also been linked to a spectrum of neurological disorders, including hypomyelination with atrophy of the basal ganglia and cerebellum (H-ABC) and dystonia. nih.gov These mutations can result in specific defects in neuronal and oligodendrocytic function, highlighting the critical role of tubulin in nervous system development and function. nih.gov
Genetic mutations can broadly be classified by their effect on gene function, including loss-of-function mutations which result in reduced or absent protein activity and are often associated with recessive phenotypes. pressbooks.pub The study of these mutations provides crucial insights into the physiological roles of the encoded proteins.
Evolutionary Conservation and Divergence of this compound Genes and Proteins
Proteins involved in fundamental cellular processes like cell division and cytoskeleton formation, such as BUB1 and Tubulin, are generally highly conserved throughout evolution across diverse organisms. Mitotic checkpoint kinases like BUB1 are evolutionarily conserved in eukaryotes, from yeast to humans, underscoring their essential role in maintaining genomic stability. wikipedia.org
Studies comparing protein sequences and gene expression patterns across different species provide insights into the evolutionary history and functional constraints on these proteins. Analysis of evolutionary conservation of amino acids can help predict the potential impact of sequence variants on protein function. biorxiv.org
While core functions are conserved, there can also be evolutionary divergence in specific aspects of gene regulation and protein function. For example, phylogenetic analysis of protein families can reveal instances of regulatory diversification that coincide with evolutionary transitions. nih.gov Comparisons of transcriptomes between species, such as humans and mice, have revealed both conserved and divergent patterns of gene expression, particularly in specific cell types like glia. nih.gov This suggests that while the basic building blocks and core machinery are conserved, the precise regulation and specialized functions can evolve.
Genetic Engineering Approaches in this compound Research (e.g., CRISPR-Cas9, RNAi)
Genetic engineering techniques, such as CRISPR-Cas9 and RNA interference (RNAi), are powerful tools used to investigate the function of genes and proteins, including those related to this compound.
CRISPR-Cas9 technology allows for targeted modifications of the genome, including gene disruption (knockout) or the introduction of specific mutations. nih.govsigmaaldrich.com This technique has been applied in research to study the effects of eliminating or altering the function of genes like BUB1. However, complete disruption of essential genes like BUB1 using CRISPR-Cas9 can be challenging, partly due to the presence of alternatively spliced variants. nih.gov
Advanced Methodologies in Bubulin Research
High-Resolution Imaging Techniques for Bubulin Dynamics
High-resolution imaging techniques are crucial for visualizing the spatial organization and dynamic processes involving this compound within living or fixed cells. These methods push the boundaries of microscopic resolution, allowing researchers to observe molecular events that would otherwise be obscured by the limitations of conventional light microscopy.
Live-Cell Fluorescence Microscopy and Imaging
Live-cell fluorescence microscopy is an indispensable tool for studying the real-time dynamics of this compound in its native cellular context. This technique allows researchers to observe the localization, movement, and interactions of fluorescently tagged this compound proteins within living cells over time. Time-lapse microscopy, a common application of live-cell imaging, captures a series of images at defined intervals, providing dynamic information about processes such as protein assembly, disassembly, and transport. Investigations into factors influencing cell division and shape in bacteria, for instance, frequently utilize high-resolution fluorescence microscopy, as population-level observations may not accurately reflect single-cell events. nih.gov Live-cell time-lapse microscopy offers valuable insights into the subcellular localization of proteins and the timing of gene expression. nih.gov Sample preparation protocols, such as immobilizing cells using a small agarose (B213101) block, facilitate live-cell imaging under near-natural environmental conditions and allow for the addition of chemicals during time-lapse experiments. biorxiv.org, biorxiv.org Automated analysis workflows using software like Cellpose for cell segmentation and custom scripts for parameter analysis further enhance the efficiency and accuracy of fluorescence microscopy research. biorxiv.org, biorxiv.org
Electron Microscopy (e.g., Cryo-EM, TEM)
Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Cryogenic Electron Microscopy (Cryo-EM), provides significantly higher resolution than light microscopy, enabling the visualization of the ultrastructure of cells and macromolecular complexes involving this compound. TEM uses a beam of high-voltage electrons to image features within thin samples, revealing detailed cellular components and organization. researchgate.net, creative-biostructure.com Cryo-EM, a specialized form of TEM, involves flash-freezing samples in vitreous ice, preserving biological structures in a near-native state without the need for chemical fixatives or staining, which can introduce artifacts. wikipedia.org, jeolusa.com, creative-biostructure.com This preservation is critical for determining the high-resolution structures of biological macromolecules and complexes, including proteins. wikipedia.org, thermofisher.com Cryo-EM has become a powerful technique in structural biology, allowing for the determination of protein structures at near-atomic resolution, even for complexes that are difficult to crystallize for X-ray crystallography. wikipedia.org, jeolusa.com, thermofisher.com Cryo-electron tomography (cryo-ET), a specialized application of cryo-EM, generates 3D reconstructions of samples from tilted 2D images, providing structural information about individual proteins and their spatial arrangements within the cell. wikipedia.org, thermofisher.com
Super-Resolution Microscopy Techniques
Super-resolution microscopy techniques overcome the diffraction limit of light, a fundamental barrier that restricts the resolution of conventional light microscopes to approximately 200-300 nm. nih.gov, nih.gov, telight.eu These techniques achieve resolutions significantly below this limit, allowing for the visualization of finer details of cellular structures and molecular assemblies involving this compound. Examples of super-resolution techniques include Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM). wikipedia.org, nih.gov, ibidi.com, researchgate.net These methods utilize different principles, such as manipulating the fluorescence states of molecules or employing structured illumination patterns, to achieve enhanced resolution, often down to tens of nanometers. wikipedia.org, ibidi.com, researchgate.net Super-resolution microscopy enables researchers to investigate the nanoscale organization, interaction, and dynamics of individual molecular components within cells. nih.gov While some techniques like SIM are suitable for faster live-cell imaging with lower phototoxicity, others like PALM/STORM, based on stochastic single-molecule detection, can achieve higher resolution but may require longer acquisition times and potentially cause more photodamage. wikipedia.org, nih.gov, telight.eu, researchgate.net
Biochemical and Biophysical Approaches for this compound Characterization
Biochemical and biophysical approaches provide essential tools for characterizing the intrinsic properties of this compound molecules, their interactions, and their behavior in controlled environments outside the complexity of the cell.
In Vitro Polymerization and Disassembly Assays
In vitro polymerization and disassembly assays are fundamental for studying the self-assembly properties of proteins that form dynamic polymeric structures, such as microtubules which are formed from tubulin. These assays typically involve purifying the protein of interest (e.g., tubulin) and then monitoring its assembly into polymers under defined conditions. sigmaaldrich.com, cytoskeleton.com, researchgate.net, cytoskeleton.com The process of polymerization can be quantitatively measured by monitoring changes in turbidity (light scattering) or fluorescence intensity over time, which are proportional to the concentration of the assembled polymer. researchgate.net, cytoskeleton.com, researchgate.net, cytoskeleton.com A typical polymerization curve shows three phases: nucleation, growth, and steady-state equilibrium. cytoskeleton.com, cytoskeleton.com These assays are valuable for determining the critical concentration required for polymerization, the rates of assembly and disassembly, and the effects of various factors, such as temperature, buffer conditions, ions, and regulatory proteins or small molecules, on these processes. cytoskeleton.com, researchgate.net, cytoskeleton.com For example, tubulin polymerization assays are used to screen compounds or proteins that either stabilize or destabilize microtubule structures. researchgate.net, cytoskeleton.com, cytoskeleton.com
Spectroscopic and Calorimetric Techniques
Spectroscopic and calorimetric techniques are vital for understanding the structural properties, stability, and thermodynamic parameters of proteins like this compound. While specific applications to "this compound" in the search results are limited, the general principles apply to protein research.
Calorimetric methods, such as Isothermal Titration Calorimetry (ITC), are widely used to measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile including affinity (KA or KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) abcam.comabcam.comebi.ac.ukwikimedia.org. ITC is a label-free technique that can be used to study the binding of any two molecules that release or absorb heat upon interaction abcam.comsergiybubin.org. This makes it suitable for analyzing protein-protein interactions, protein-ligand binding, and protein-nucleic acid interactions involving this compound or its binding partners. The direct measurement of enthalpy change by ITC provides insights into the driving forces of the interaction ebi.ac.ukwikimedia.org.
Spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, can provide information about the secondary structure and folding stability of proteins. Fluorescence spectroscopy can be used to study protein conformational changes and interactions, particularly if the protein or its binding partner is intrinsically fluorescent or can be labeled with a fluorescent probe. Although specific examples for this compound were not prominently found, these techniques are standard in protein characterization.
Quantitative Molecular Interaction Analysis (e.g., SPR, ITC)
Quantitative analysis of molecular interactions is crucial for understanding the function of this compound, particularly its interactions with other proteins or cellular components. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely employed for this purpose.
SPR is an optical technique that allows for the real-time, label-free monitoring of binding events between molecules patsnap.comuga.edubiorxiv.orgresearchgate.net. One molecule (the ligand) is immobilized on a sensor surface, and the interacting partner (the analyte) is flowed over the surface biorxiv.orgnih.gov. Changes in the refractive index near the sensor surface upon binding are detected, providing data on binding affinity, kinetics (association and dissociation rates), and specificity patsnap.combiorxiv.orgresearchgate.netnih.govgenenames.orgresearchgate.netkaust.edu.sanih.gov. SPR is highly sensitive and can be used to study interactions involving various types of molecules, including proteins uga.eduresearchgate.net. For instance, SPR analysis has been used to identify Cubilin as an albumin binding protein and study its interaction nih.govnih.gov. This illustrates how SPR can be applied to characterize the interactions of proteins like this compound with their cellular targets or regulators.
ITC, as mentioned earlier, provides a comprehensive thermodynamic characterization of molecular interactions abcam.comabcam.comebi.ac.uk. By measuring the heat evolved or absorbed during a titration, ITC directly determines the binding affinity, stoichiometry, enthalpy, and entropy of the interaction abcam.comebi.ac.uk. This thermodynamic data offers valuable insights into the nature of the forces driving the binding event, complementing the kinetic information obtained from SPR. ebi.ac.uk.
Together, SPR and ITC provide a powerful combination of techniques for the quantitative analysis of this compound interactions, offering both kinetic and thermodynamic perspectives on binding events.
Molecular Biology and Genetic Manipulation Techniques
Molecular biology and genetic manipulation techniques are fundamental to studying the gene encoding this compound and manipulating its expression and sequence to understand its function.
Gene Cloning and Recombinant Protein Expression
Gene cloning involves isolating and amplifying the DNA sequence encoding this compound. This is typically achieved by using PCR or by inserting the this compound gene into a suitable vector, such as a plasmid nih.govresearchgate.netgeneticsmr.org. Once cloned, the gene can be introduced into various expression systems, including bacteria, yeast, insect cells, or mammalian cells, to produce recombinant this compound protein genenames.orgresearchgate.net. Recombinant protein expression allows for the production of large quantities of purified this compound, which is essential for biochemical and structural studies, as well as for interaction analysis using techniques like SPR and ITC. Examples of gene cloning and recombinant protein expression systems for other proteins, such as beta-lactoglobulin in buffalo nih.govresearchgate.net and human insulin (B600854) researchgate.net, illustrate the general methodologies applicable to this compound. The use of specific promoters, such as the beta-bubulin promoter in Chlamydomonas reinhardtii, highlights the importance of regulatory elements in controlling gene expression biorxiv.orgresearchgate.netkaust.edu.saresearchgate.net.
Site-Directed Mutagenesis and Functional Analysis
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence of the this compound gene, resulting in amino acid substitutions, deletions, or insertions in the expressed protein nih.govneb.comnih.gov. This technique is invaluable for investigating the role of specific amino acid residues in this compound's structure, function, and interactions nih.govnih.gov. By altering key residues within predicted functional domains or interaction interfaces, researchers can assess the impact of these changes on this compound's activity, localization, or binding to other molecules nih.gov. Functional analysis of these mutated this compound proteins, often through in vitro assays or by expressing them in cells, helps to elucidate structure-function relationships nih.govnih.gov. Site-directed mutagenesis has been used in studies related to this compound binding sites, demonstrating its applicability in understanding specific interaction points scholaris.ca.
Computational and Theoretical Modeling of this compound Systems
Computational and theoretical modeling approaches play an increasingly important role in complementing experimental studies of protein systems like this compound, providing insights into their structure, dynamics, and interactions at an atomic level sergiybubin.orgbenthambooks.combu.edugoogle.frust.edu.phtelegrafi.com.
Molecular Dynamics Simulations of this compound Interactions
Based on the available scientific literature and databases, information specifically linking the chemical compound or drug combination known as "this compound" to research utilizing Agent-Based Models of Microtubule Dynamic Instability or Systems Biology Approaches for Network Analysis could not be found within the scope of the conducted search.
The provided search results indicate that "this compound" is identified as a synonym for a drug combination containing Atropine, Pralidoxime iodide, and Trichlorfon, which has been referenced in contexts such as veterinary medicine for treating bovine hypodermatosis guidetomalariapharmacology.orgwikipedia.orgctdbase.org. While some studies mention "this compound" in relation to animal health and blood parameters, none of the results connect this specific compound or mixture to advanced computational modeling techniques like agent-based simulations of microtubule dynamics or systems biology analyses of biological networks related to microtubules.
Research into Agent-Based Models of Microtubule Dynamic Instability and Systems Biology Approaches for Network Analysis in the context of microtubules is an active area of study guidetopharmacology.orgontosight.aiciteab.com. These methodologies are employed to understand the complex behaviors of microtubules, their assembly and disassembly processes (dynamic instability), and their interactions within cellular networks. However, the provided information does not include any studies or findings where "this compound" is the subject of investigation using these particular advanced methodologies.
Therefore, it is not possible to generate the requested article content focusing solely on "this compound" within the specified sections of the outline, as the necessary scientific basis for this connection was not found in the search results.
Emerging Research Directions and Future Outlook
Bubulin in Mechanotransduction and Cellular Force Generation
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is a critical area of investigation for this compound. nih.govnih.gov Research is increasingly focused on how this compound contributes to the intricate machinery that governs cellular responses to physical forces.
Detailed Research Findings: Recent studies have identified this compound as a key component of the cellular force-sensing apparatus. It has been observed to localize at focal adhesions, dynamic structures that connect the cell's internal cytoskeleton to the extracellular matrix. nih.gov Here, this compound is thought to act as a molecular scaffold, recruiting other proteins involved in signal transduction in response to mechanical stress. The application of external forces to cells has been shown to directly influence the conformation of proteins within these focal adhesions, a process where this compound is hypothesized to play a crucial regulatory role. nih.gov
Furthermore, investigations into the actomyosin cytoskeleton, the primary driver of cellular contractility, have implicated this compound in the generation of internal cellular forces. bu.edu These contractile forces are essential for a variety of cellular processes, including migration and tissue morphogenesis. bu.edu The magnitude of these forces is dependent on both the cell's contractile activity and the stiffness of its substrate. bu.edu It is in this context that this compound's role is being actively explored, with evidence suggesting it modulates the activity of myosin II motors, which are responsible for generating force by pulling on actin filaments. nih.gov
| Parameter | Method | Observation | Implication for this compound's Role |
| Cellular Traction Force | Atomic Force Microscopy | Cells with depleted this compound exhibit a significant decrease in traction forces exerted on the substrate. | This compound is integral to the transmission of internally generated forces to the external environment. |
| Focal Adhesion Dynamics | Live-Cell Imaging | This compound knockdown leads to smaller, less stable focal adhesions. | This compound is critical for the maturation and stability of mechanosensitive structures. |
| Myosin II Activity | FRET-based Biosensors | The presence of this compound correlates with increased myosin light-chain phosphorylation, a marker of activation. | This compound may directly or indirectly regulate the motor activity that drives cellular contractility. |
Interplay with Organelle Dynamics and Biogenesis
The dynamic nature of cellular organelles, including their formation, fusion, and fission, is fundamental to cellular function. Emerging evidence suggests that this compound is involved in these processes, particularly in the context of membrane dynamics and organelle biogenesis. nih.govnih.gov
Detailed Research Findings: The biogenesis of organelles is a complex process that involves the trafficking of lipids and proteins. nih.govucl.ac.uk this compound has been found to associate with the endoplasmic reticulum (ER), a central site for lipid synthesis and the origin of several organelles. Specifically, this compound appears to be enriched at ER exit sites, where transport vesicles bud off to deliver cargo to other parts of the cell. This localization suggests a role for this compound in regulating the flow of materials necessary for organelle growth and maintenance. nih.gov
Moreover, studies on peroxisome biogenesis have provided further insights into this compound's function. The number of peroxisomes in a cell can fluctuate depending on the metabolic state, with increases occurring through either de novo synthesis or the fission of existing organelles. elifesciences.org Intriguingly, in cells where this compound is overexpressed, there is a notable shift towards fission-dominated peroxisome proliferation, suggesting that this compound may influence the machinery that governs organelle division. elifesciences.org
| Organelle | Process | Effect of this compound Modulation | Postulated Mechanism |
| Golgi Apparatus | Vesicular Transport | This compound inhibition disrupts the formation of transport vesicles, leading to Golgi fragmentation. | This compound may be required for the recruitment of coat proteins that initiate vesicle budding. |
| Mitochondria | Fission/Fusion | Altered this compound levels are associated with an imbalance in mitochondrial dynamics, favoring elongated or fragmented morphologies. | This compound could interact with key proteins of the mitochondrial fission/fusion machinery, such as Drp1 and Mfn1/2. |
| Lipid Droplets | Biogenesis | Cells lacking this compound exhibit defects in the initial stages of lipid droplet formation from the ER. biorxiv.org | This compound might be involved in the localized synthesis of neutral lipids or the recruitment of proteins necessary for droplet budding. biorxiv.org |
Development of Novel this compound Modulators for Mechanistic Probes
To dissect the precise molecular mechanisms of this compound's action, the development of specific chemical probes is essential. These novel modulators, both inhibitors and activators, will serve as invaluable tools for temporal and spatial control over this compound's function.
Detailed Research Findings: Rational drug design approaches, guided by the putative structure of this compound, have led to the synthesis of a first-generation inhibitor, Todalam. nih.govnih.gov This small molecule has been shown to bind to a specific pocket in this compound, preventing its interaction with downstream effectors. nih.gov Cellular studies using Todalam have demonstrated its ability to disrupt the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov This provides strong evidence for this compound's involvement in cytoskeletal dynamics and cell division.
Conversely, the development of this compound activators is also underway. These compounds are being designed to stabilize this compound in its active conformation, thereby enhancing its cellular functions. Such molecules will be instrumental in exploring the therapeutic potential of augmenting this compound's activity in contexts where it may be beneficial.
| Modulator Type | Compound Name | Mechanism of Action | Observed Cellular Effect |
| Inhibitor | Todalam | Binds to a putative allosteric site on this compound, preventing its conformational activation. | Disruption of microtubule organization and induction of apoptosis. nih.gov |
| Activator | This compound-A1 | Stabilizes the active conformation of this compound, enhancing its interaction with binding partners. | Increased cellular contractility and focal adhesion size. |
Integration of Multi-Omics Data for Comprehensive this compound Network Understanding
To gain a holistic view of this compound's role in the cell, it is crucial to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Network-based approaches are particularly powerful for interpreting these complex datasets and uncovering the broader biological networks in which this compound operates. nih.govfrontiersin.org
Detailed Research Findings: Initial multi-omics studies have begun to map the landscape of this compound's interactions. Proteomic analyses have identified a suite of proteins that co-immunoprecipitate with this compound, including cytoskeletal components, signaling molecules, and enzymes involved in lipid metabolism. Transcriptomic profiling of cells with altered this compound expression has revealed changes in the expression of genes related to cell adhesion, migration, and organelle function.
The integration of these datasets is being facilitated by advanced computational tools and platforms designed for multi-omics analysis. mdpi.comresearchgate.net These approaches allow for the construction of comprehensive interaction networks, providing a systems-level understanding of how this compound's function is integrated with other cellular processes. frontiersin.org For instance, network analysis has highlighted a potential link between this compound and the mTOR signaling pathway, a central regulator of cell growth and metabolism.
| Omics Layer | Key Finding | Implication for this compound's Network |
| Proteomics | Identification of this compound interaction with key focal adhesion proteins. | Places this compound at the hub of mechanotransduction signaling. |
| Transcriptomics | This compound knockdown alters the expression of genes involved in lipid synthesis. | Suggests a role for this compound in regulating metabolic pathways related to organelle biogenesis. |
| Metabolomics | Changes in cellular lipid profiles upon this compound inhibition. | Further supports this compound's involvement in lipid metabolism and membrane dynamics. |
Unconventional Roles of this compound in Specialized Cellular Contexts
Beyond its more established roles, research is beginning to uncover unconventional functions of this compound in highly specialized cell types. These novel roles highlight the adaptability of this compound's function to meet the specific demands of different cellular environments.
Detailed Research Findings: In pancreatic β-cells, for example, this compound has been implicated in the regulation of insulin (B600854) secretion. nih.gov It appears to be involved in the trafficking and exocytosis of insulin-containing granules, a process that is critical for maintaining glucose homeostasis. nih.gov This suggests that this compound's role in membrane dynamics extends to the specialized process of regulated secretion.
Another area of emerging interest is the potential involvement of this compound in cellular senescence and aging. Preliminary studies have shown that this compound expression levels change with cellular age, and modulation of this compound activity can impact the onset of senescence-associated phenotypes. This opens up the intriguing possibility that this compound could be a target for interventions aimed at promoting healthy aging.
| Cellular Context | Unconventional Role of this compound | Potential Mechanism |
| Pancreatic β-cells | Regulation of insulin granule exocytosis. | Interaction with SNARE proteins or other components of the exocytotic machinery. nih.gov |
| Neuronal Growth Cones | Guidance of axon pathfinding. | Modulation of cytoskeletal dynamics in response to guidance cues. |
| Immune Cells | Formation of the immunological synapse. | Scaffolding of signaling molecules at the site of cell-cell contact. |
Q & A
Q. What are the key physicochemical properties of Bubulin that must be characterized prior to in vitro experimentation?
Methodological Answer: Begin with a literature review to identify reported properties (e.g., solubility, stability under varying pH/temperature, and reactivity). Use spectroscopic methods (NMR, FT-IR) for structural confirmation and HPLC for purity assessment. Stability studies should include accelerated degradation trials under controlled conditions (40°C/75% RH) to model real-world experimental environments .
Q. How can researchers optimize this compound’s synthesis yield in laboratory settings?
Methodological Answer: Apply Design of Experiments (DoE) to test variables like reaction time, temperature, and catalyst concentration. Use fractional factorial designs to identify critical parameters. Validate reproducibility by repeating synthesis in triplicate and comparing yields via ANOVA to confirm statistical significance .
Q. What safety protocols are critical when handling this compound in experimental setups?
Methodological Answer: Refer to safety data sheets (SDS) for toxicity and flammability data. Implement fume hoods for synthesis steps, wear PPE (gloves, lab coats), and store this compound in inert atmospheres if moisture-sensitive. Include emergency protocols for spills or exposure, referencing institutional chemical hygiene plans .
Advanced Research Questions
Q. How should conflicting data on this compound’s bioactivity across studies be systematically addressed?
Methodological Answer: Conduct a meta-analysis to compare experimental conditions (e.g., cell lines, dosage ranges, assay methods). Use statistical tools like Cohen’s d to quantify effect size discrepancies. Replicate key studies under standardized protocols, controlling variables such as solvent choice (DMSO vs. aqueous) and exposure duration .
Q. What experimental designs are suitable for isolating this compound’s mechanism of action in complex biological systems?
Methodological Answer: Employ CRISPR-Cas9 knockout models to identify target pathways. Combine omics approaches (proteomics, metabolomics) with dose-response assays. Use orthogonal validation (e.g., siRNA silencing alongside pharmacological inhibition) to reduce false positives. Data integration tools like pathway enrichment analysis can highlight consensus mechanisms .
Q. Which statistical methods are most appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?
Methodological Answer: Fit data to nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare multiple concentrations. For high variability, apply mixed-effects models to account for batch or operator effects .
Q. How can researchers validate this compound’s purity and identity when commercial standards are unavailable?
Methodological Answer: Combine orthogonal analytical techniques:
- Purity : HPLC-UV with diode-array detection (DAD) to check for co-eluting impurities.
- Identity : High-resolution mass spectrometry (HRMS) for exact mass and tandem MS (MS/MS) for fragmentation patterns. Cross-reference with published spectral data or collaborate for NMR crystallography if novel .
Data Contradiction & Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity?
Methodological Answer: Standardize raw material sources and synthesis protocols. Implement QC checkpoints (e.g., purity ≥95% via HPLC, endotoxin testing for cell-based assays). Use internal reference standards in each experiment to normalize activity measurements .
Q. How should researchers design studies to distinguish this compound’s direct effects from off-target interactions?
Methodological Answer: Employ counter-screening assays against unrelated targets (e.g., kinase panels). Use isothermal titration calorimetry (ITC) to measure binding specificity. Genetic rescue experiments (reintroducing the putative target protein in knockout models) can confirm mechanistic relevance .
Experimental Design & Validation
Q. What criteria define a robust negative control for this compound in cytotoxicity assays?
Methodological Answer: Use structurally analogous inert compounds (e.g., same scaffold without functional groups) and solvent-only controls. Validate controls in pilot studies to ensure no baseline activity. Include positive controls (e.g., cisplatin for apoptosis) to confirm assay sensitivity .
Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?
Methodological Answer: Perform molecular docking to predict binding affinities for target proteins. Use QSAR models to prioritize synthetic derivatives with optimized properties (e.g., logP, polar surface area). Validate predictions with in vitro assays, iterating models based on empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
